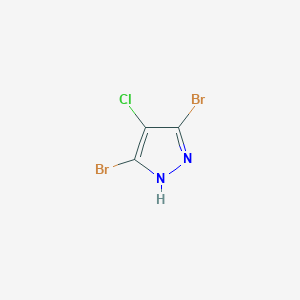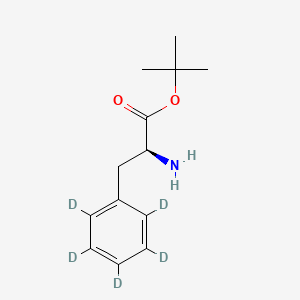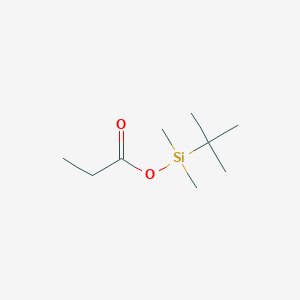![molecular formula C15H16O9 B13446260 (2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13446260.png)
(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a carboxyethenyl phenoxy moiety. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. Common synthetic routes may include:
Protection of Hydroxyl Groups: Using protecting groups such as acetyl or benzyl to prevent unwanted reactions at the hydroxyl sites.
Formation of Glycosidic Bonds: Utilizing glycosyl donors and acceptors under acidic or basic conditions to form the oxane ring.
Introduction of Carboxyethenyl Phenoxy Moiety: This step often involves the use of coupling reagents like DCC (dicyclohexylcarbodiimide) to attach the phenoxy group to the sugar moiety.
Deprotection: Removing the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxyethenyl group can be reduced to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Common reducing agents include NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxyethenyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: shares similarities with other glycosides and phenolic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H16O9 |
|---|---|
Peso molecular |
340.28 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H16O9/c16-9(17)6-5-7-3-1-2-4-8(7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-6,10-13,15,18-20H,(H,16,17)(H,21,22)/b6-5+/t10-,11-,12+,13-,15+/m0/s1 |
Clave InChI |
KRKMNGLGYXJMBZ-YLOLIOOTSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)

![rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride](/img/structure/B13446194.png)





![N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride](/img/structure/B13446244.png)
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13446250.png)
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)


